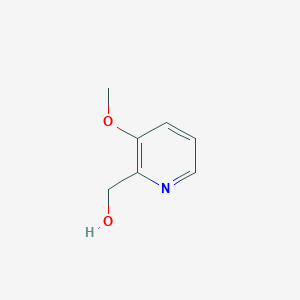

(3-Methoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXAIGOEPIQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415946 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-46-4 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound (3-Methoxypyridin-2-yl)methanol. Intended for use by researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for a plausible synthetic route.

Core Physical Properties

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| CAS Number | 51984-46-4 | [1][2][3][4] |

| Boiling Point | 246.088 °C | At 760 mmHg |

| Density | 1.155 g/cm³ | [5] |

| Melting Point | Data not available | See Experimental Protocol 1 |

| Solubility | Data not available | See Experimental Protocol 3 |

Experimental Protocols

To supplement the existing data, this section provides detailed methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound. These protocols are based on established principles of organic chemistry laboratory techniques.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample of this compound is not a fine powder, gently grind a small amount using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, a rapid initial determination can be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute). This will provide an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Experimental Protocol 2: Determination of Boiling Point

Objective: To verify the boiling point of liquid this compound at atmospheric pressure.

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Heating mantle or oil bath

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small volume (a few milliliters) of this compound into the small test tube.

-

Capillary Inversion: Place a capillary tube (sealed end up) inside the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or in an oil bath. The liquid level in the bath should be above the level of the sample in the test tube.

-

Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Reaching the Boiling Point: As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Experimental Protocol 3: Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or droppers

-

Spatula

Solvents to be Tested:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic)

-

Hexane (nonpolar)

Procedure:

-

Sample Preparation: For each solvent, place approximately 10-20 mg of solid this compound or a few drops of the liquid into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with a small amount (e.g., 0.5 mL).

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to ensure thorough mixing.

-

Observation: Observe the mixture to see if the compound has dissolved completely. If it has, the compound is considered soluble in that solvent under these conditions.

-

Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in small increments (e.g., 0.5 mL at a time) up to a total volume of 3 mL, mixing thoroughly after each addition.

-

Classification:

-

Soluble: The entire sample dissolves completely.

-

Partially Soluble: A portion of the sample dissolves, but some solid remains.

-

Insoluble: No noticeable dissolution occurs.

-

-

Data Recording: Record the solubility of this compound in each of the tested solvents.

Synthetic Workflow

A plausible and common method for the synthesis of pyridine-2-methanols is the reduction of the corresponding pyridine-2-carboxaldehyde. This transformation can be achieved using a variety of reducing agents. The following diagram illustrates the logical workflow for the synthesis of this compound from its aldehyde precursor.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | 51984-46-4 [sigmaaldrich.com]

- 2. CAS Index 5198 [chembk.com]

- 3. (3-METHOXY-PYRIDIN-2-YL)-METHANOL (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 51984-46-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Hydroxymethyl-3-methoxy pyridine, CAS No. 51984-46-4 - iChemical [ichemical.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. studylib.net [studylib.net]

- 15. 1. Liquid Sample (Methanol, Ethanol, Acetone, Glycerol) — Identification of Organic Compounds 0.0.1 documentation [bscsemiipractical.readthedocs.io]

- 16. csub.edu [csub.edu]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Bonding of (3-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of (3-Methoxypyridin-2-yl)methanol (CAS No. 51984-46-4). Given the limited availability of experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines available information with high-quality computational predictions to offer a thorough understanding of this important chemical intermediate.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a methoxy group (-OCH₃).

The systematic IUPAC name for this compound is this compound. It is also known by other names such as 3-methoxy-2-pyridinemethanol.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 51984-46-4 | Commercial Supplier Data |

| Molecular Formula | C₇H₉NO₂ | Calculated |

| Molecular Weight | 139.15 g/mol | Calculated |

| Boiling Point | 246.1 °C at 760 mmHg | Predicted |

| Density | 1.155 g/cm³ | Predicted |

| Flash Point | 102.6 °C | Predicted |

| pKa | (Not available) | - |

Bonding and Molecular Geometry (Predicted)

Due to the absence of a published crystal structure, the bond lengths and angles presented here are based on computational predictions using Density Functional Theory (DFT), a reliable method for determining molecular geometries.

Table of Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| N1-C2 | 1.35 |

| C2-C(methanol) | 1.51 |

| C(methanol)-O(methanol) | 1.43 |

| C3-O(methoxy) | 1.37 |

| O(methoxy)-C(methoxy) | 1.43 |

Table of Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 121.8 |

| C2-C3-C4 | 119.3 |

| C3-C4-C5 | 119.0 |

| C4-C5-C6 | 119.2 |

| C5-C6-N1 | 122.9 |

| C6-N1-C2 | 117.8 |

| N1-C2-C(methanol) | 117.5 |

| C3-C2-C(methanol) | 120.7 |

| C2-C(methanol)-O(methanol) | 111.5 |

| C2-C3-O(methoxy) | 120.1 |

| C4-C3-O(methoxy) | 119.6 |

| C3-O(methoxy)-C(methoxy) | 117.9 |

The pyridine ring is expected to be planar, characteristic of aromatic systems. The substituents, the hydroxymethyl and methoxy groups, will have rotational freedom around their single bonds. The presence of the nitrogen atom and the oxygen-containing substituents introduces polarity and the potential for hydrogen bonding.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H6 (proton on C6) |

| ~7.30 | dd | 1H | H4 (proton on C4) |

| ~7.05 | dd | 1H | H5 (proton on C5) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.90 | s | 3H | -OCH₃ |

| (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~157 | C3 |

| ~148 | C2 |

| ~145 | C6 |

| ~125 | C4 |

| ~118 | C5 |

| ~62 | -CH₂OH |

| ~56 | -OCH₃ |

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Strong | C=C/C=N stretch (pyridine ring) |

| 1250-1200 | Strong | C-O stretch (asymmetric, methoxy) |

| 1050-1000 | Strong | C-O stretch (alcohol) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 122 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| 108 | [M-OCH₃]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the reduction of methyl 3-methoxypyridine-2-carboxylate to this compound.

Materials:

-

Methyl 3-methoxypyridine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of methyl 3-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of celite, washing with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Caption: Proposed experimental workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is not widely reported to be involved in biological signaling pathways. Its primary utility in the chemical and pharmaceutical industries is as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydroxymethyl group can be readily converted into other functional groups, such as halides or tosylates, making it a good leaving group for subsequent nucleophilic substitution reactions. The methoxy and pyridine functionalities also offer sites for further chemical modification.

Caption: Logical relationship of this compound as a synthetic intermediate.

Synthesis of (3-Methoxypyridin-2-yl)methanol from 3-Methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing (3-Methoxypyridin-2-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-methoxypyridine. The core of this synthesis involves a two-step process: the regioselective formylation of 3-methoxypyridine to yield 3-methoxypyridine-2-carbaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway

The most direct and efficient route for the synthesis of this compound from 3-methoxypyridine proceeds through an ortho-directed metalation followed by reduction. The methoxy group at the 3-position of the pyridine ring directs the deprotonation to the adjacent C2 position, enabling the introduction of a formyl group. Subsequent reduction of this aldehyde furnishes the target alcohol.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary steps in the synthesis.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ortho-lithiation and Formylation | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to rt | 2-4 | 60-75 |

| 2 | Reduction | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | 1-3 | >90 |

Experimental Protocols

Step 1: Synthesis of 3-Methoxypyridine-2-carbaldehyde

This procedure is based on the principle of directed ortho-lithiation.

Materials:

-

3-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 3-methoxypyridine-2-carbaldehyde, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the reduction of the intermediate aldehyde to the target alcohol. A similar, well-established protocol for a related substrate involves the use of sodium borohydride.[1]

Materials:

-

3-Methoxypyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 eq) in small portions to the stirred solution.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Carefully quench the reaction by the slow addition of water to decompose the excess NaBH₄.[1]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting this compound can be further purified by crystallization or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and a conceptual experimental workflow.

Caption: Chemical synthesis pathway from 3-Methoxypyridine.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridylmethanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridylmethanol framework, a deceptively simple heterocyclic alcohol, represents a cornerstone in the edifice of medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and key applications of pyridylmethanol compounds. From their early beginnings as vasodilators to their contemporary roles as sophisticated modulators of ion channels and epigenetic enzymes, these compounds have demonstrated remarkable versatility. This document delves into the seminal synthetic methodologies, presents key quantitative data for comparative analysis, and elucidates the signaling pathways through which these molecules exert their biological effects.

Discovery and Early History

The journey of pyridylmethanol compounds began in the mid-20th century, a period of burgeoning pharmaceutical innovation. While it is challenging to pinpoint a single "discoverer" of the entire class, the synthesis of 3-pyridinemethanol, also widely known as nicotinyl alcohol, was a significant early milestone. It was first reported in the context of investigations into substituted pyridines for potential therapeutic applications.

One of the earliest commercially successful pyridylmethanol compounds was Roniacol , a tartrate salt of 3-pyridinemethanol, introduced by Roche in 1949.[1] Roniacol was primarily marketed as a peripheral vasodilator for the treatment of conditions such as vasospasm and threatened gangrene.[1] Its development stemmed from the hypothesis that as an alcohol analog of nicotinic acid (niacin), it might offer a more sustained vasodilatory effect.[1] This early application cemented the place of pyridylmethanols in medicinal chemistry and spurred further investigation into their pharmacological properties.

The synthesis of other isomers, such as 2-pyridinemethanol and 4-pyridinemethanol, also garnered attention during this period, driven by the desire to understand the structure-activity relationships within this class of compounds. These early synthetic efforts laid the groundwork for the diverse applications of pyridylmethanols we see today, ranging from intermediates in the synthesis of complex pharmaceuticals to ligands in coordination chemistry.

Seminal Synthetic Methodologies

The preparation of pyridylmethanol compounds has evolved over the decades, with early methods focusing on classical reduction and oxidation reactions. This section details some of the key historical and contemporary experimental protocols for the synthesis of the most common pyridylmethanol isomers.

Synthesis of 3-Pyridinemethanol (Nicotinyl Alcohol)

One of the earliest and most robust methods for the synthesis of 3-pyridinemethanol involves the catalytic hydrogenation of 3-cyanopyridine. This method proceeds via the reduction of the nitrile group to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol.

Experimental Protocol:

-

Catalyst Preparation: A palladium on charcoal catalyst (Pd/C) is prepared by suspending activated charcoal in an aqueous solution of palladium chloride. The palladium is reduced to its metallic form by bubbling hydrogen gas through the suspension.

-

Hydrogenation: 3-Cyanopyridine is suspended in an aqueous hydrochloric acid solution containing the prepared Pd/C catalyst. The mixture is then subjected to hydrogenation at a pressure of 3-5 psi and a temperature of 10-15°C until the absorption of hydrogen ceases. This step reduces the cyanopyridine to 3-aminomethylpyridine hydrochloride.

-

Diazotization and Hydrolysis: The catalyst is removed by filtration, and the resulting solution of 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas, generated by the reaction of sodium nitrite with ethanol and an acid, is bubbled through the heated solution. This converts the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Work-up and Purification: The reaction mixture is then made basic with sodium hydroxide, and the 3-pyridinemethanol is extracted with an organic solvent such as n-butanol. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Another widely employed method is the reduction of esters of nicotinic acid, such as methyl nicotinate or ethyl nicotinate.

Experimental Protocol:

-

Esterification: Nicotinic acid is esterified by refluxing with an excess of the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reduction: The resulting nicotinic acid ester is then reduced to 3-pyridinemethanol. A common laboratory-scale method involves the use of sodium borohydride in a suitable solvent system, often a mixture of methanol and tetrahydrofuran (THF), under reflux.[2]

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted and purified, typically by distillation.

Synthesis of 2-Pyridinemethanol

The synthesis of 2-pyridinemethanol often starts from 2-picoline (2-methylpyridine).

Experimental Protocol:

-

N-Oxidation: 2-Picoline is oxidized to 2-picoline N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Rearrangement and Hydrolysis: The 2-picoline N-oxide is then treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethylpyridine.

-

Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 2-pyridinemethanol.

-

Purification: The product is then purified by distillation.

Quantitative Data

This section summarizes key quantitative data for 2- and 3-pyridinemethanol to facilitate comparison.

| Property | 2-Pyridinemethanol | 3-Pyridinemethanol |

| CAS Number | 586-98-1 | 100-55-0 |

| Molecular Formula | C₆H₇NO | C₆H₇NO |

| Molecular Weight | 109.13 g/mol | 109.13 g/mol |

| Melting Point | - | -7 °C |

| Boiling Point | 112-113 °C / 16 mmHg | 154 °C / 28 mmHg |

| Density | 1.131 g/mL at 25 °C | 1.124 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.543 | 1.545 |

Table 1: Physical Properties of 2- and 3-Pyridinemethanol.

Spectroscopic Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| 2-Pyridinemethanol | ~8.5 (d, 1H), ~7.7 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~4.8 (s, 2H), ~4.5 (br s, 1H) | ~158, ~148, ~137, ~122, ~121, ~64 | ~3300-3100 (O-H stretch), ~1600, ~1570 (C=C, C=N stretch) |

| 3-Pyridinemethanol | ~8.5 (s, 1H), ~8.4 (d, 1H), ~7.7 (d, 1H), ~7.3 (dd, 1H), ~4.7 (s, 2H), ~4.0 (br s, 1H) | ~148, ~147, ~140, ~135, ~123, ~62 | ~3300-3100 (O-H stretch), ~1590, ~1580 (C=C, C=N stretch) |

Table 2: Spectroscopic Data for 2- and 3-Pyridinemethanol. (Note: Approximate chemical shifts are provided as they can vary with solvent and concentration. The IR bands are characteristic absorptions.)

Signaling Pathways and Mechanisms of Action

Pyridylmethanol compounds and their derivatives have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. This section explores the signaling pathways associated with some of the most well-studied applications.

Vasodilatory Effects of 3-Pyridinemethanol

The vasodilatory action of 3-pyridinemethanol (nicotinyl alcohol) is primarily mediated by the release of prostaglandins and nitric oxide (NO) from endothelial cells.

Caption: Vasodilatory signaling pathway of 3-pyridinemethanol.

Pyridylmethanol Derivatives as TRPV3 Antagonists

Certain derivatives of pyridylmethanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[3] These antagonists are thought to stabilize the closed conformation of the channel.

Caption: Mechanism of TRPV3 antagonism by pyridylmethanol derivatives.

Pyridylmethanol Moieties in HDAC Inhibitors

More recently, the pyridylmethanol scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors. In many of these inhibitors, the pyridine ring serves as a "capping group" that interacts with the surface of the enzyme near the entrance to the active site tunnel.

Caption: Role of the pyridyl moiety in HDAC inhibition.

Experimental Workflow Overview

The following diagram provides a generalized workflow for the synthesis and characterization of a pyridylmethanol compound.

Caption: Generalized experimental workflow for pyridylmethanol synthesis.

Conclusion and Future Outlook

From their historical roots as simple vasodilators, pyridylmethanol compounds have evolved into a versatile and indispensable scaffold in modern drug discovery and chemical synthesis. Their journey highlights the enduring importance of fundamental organic chemistry in addressing complex biological questions. The ability of the pyridylmethanol core to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of highly selective and potent therapeutic agents.

Future research in this area is likely to focus on several key aspects. The development of novel, more efficient, and sustainable synthetic routes to pyridylmethanol derivatives will continue to be an area of active investigation. Furthermore, the exploration of pyridylmethanol-containing molecules as modulators of new and challenging biological targets will undoubtedly expand their therapeutic potential. As our understanding of complex signaling pathways deepens, the rational design of pyridylmethanol-based compounds for precision medicine is set to become increasingly prominent. The rich history and diverse applications of this seemingly simple molecule serve as a powerful testament to its enduring value in the scientific community.

References

Reactivity of (3-Methoxypyridin-2-yl)methanol with Oxidizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of (3-methoxypyridin-2-yl)methanol with common oxidizing agents. The primary focus is on the selective oxidation of the primary alcohol functionality to the corresponding aldehyde, 3-methoxy-pyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical synthesis. This document outlines the expected reactivity, provides detailed experimental protocols for key oxidation methods, and presents a comparative analysis of these techniques.

Core Concepts in the Oxidation of this compound

This compound is a primary alcohol attached to a pyridine ring. The pyridine nucleus, being electron-deficient, can influence the reactivity of the adjacent hydroxymethyl group. The primary oxidation product of interest is 3-methoxy-pyridine-2-carbaldehyde. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that needs to be controlled through the careful selection of a mild oxidizing agent.

Several modern oxidation methods are suitable for this transformation, avoiding the use of toxic heavy metals like chromium. These methods generally offer high selectivity for the formation of aldehydes from primary alcohols under mild conditions. The most relevant of these are the Dess-Martin periodinane (DMP) oxidation, the Swern oxidation, and the Pyridinium chlorochromate (PCC) oxidation.

Comparative Data of Common Oxidizing Agents

The choice of an oxidizing agent is critical for achieving a high yield of the desired aldehyde while minimizing side reactions. Below is a summary of the expected performance of common mild oxidizing agents for the conversion of this compound to 3-methoxy-pyridine-2-carbaldehyde. The data presented are representative for the oxidation of primary heteroaromatic alcohols and should be considered as a starting point for optimization.

| Oxidizing Agent System | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | 0.5 - 2 hours | Very mild conditions, short reaction times, high chemoselectivity, easy workup.[1][2][3] | Cost of the reagent, potentially explosive nature on a large scale.[3] |

| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 3 hours | Mild, avoids toxic metals, wide functional group tolerance.[4][5] | Requires low temperatures, produces malodorous dimethyl sulfide, generates CO and CO2 gases.[4][5][6] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Readily available, stable reagent, high efficiency for many alcohols.[7] | Chromium-based reagent (toxic), can be acidic, workup can be complicated by viscous byproducts.[7] |

Key Experimental Protocols

The following are detailed, representative methodologies for the oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation

This method is highly regarded for its mildness and efficiency.[1][8]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[1]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Swern Oxidation

The Swern oxidation is another excellent method that avoids the use of heavy metals and is known for its mild conditions.[4][5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride, anhydrous

-

Triethylamine (NEt₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Three-neck round-bottom flask equipped with a thermometer and an addition funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM (0.2-0.5 M) in a three-neck flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.

-

Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.

-

Allow the reaction mixture to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes.[7][9]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (0.1-0.2 M) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1 to 4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Caption: General experimental workflow for the oxidation of this compound.

Caption: Reaction pathway for the oxidation of this compound.

Conclusion

The oxidation of this compound to 3-methoxy-pyridine-2-carbaldehyde can be effectively achieved using a variety of mild oxidizing agents. The choice between Dess-Martin periodinane, Swern oxidation, and PCC will depend on factors such as scale, cost, and available equipment. For laboratory-scale synthesis, DMP and Swern oxidations are generally preferred due to their high selectivity and mild reaction conditions, which are crucial for handling potentially sensitive heterocyclic compounds. Careful control of the reaction conditions is paramount to prevent over-oxidation to the carboxylic acid. The protocols provided in this guide serve as a robust starting point for the successful synthesis of 3-methoxy-pyridine-2-carbaldehyde.

References

- 1. Dess-Martin Oxidation [organic-chemistry.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data for (3-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the spectroscopic data for the compound (3-Methoxypyridin-2-yl)methanol (CAS No: 51984-46-4). Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and key characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed, generalized experimental protocols for acquiring such spectroscopic data for small organic molecules are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The precise characterization of such molecules is fundamental for quality control, reaction monitoring, and the elucidation of structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and structural confirmation of organic compounds. This document compiles the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Given the scarcity of published experimental spectra for this compound, the following data is based on computational predictions and analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. These predictions are based on computational models and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.05 | d | 1H | H6 (Pyridine) |

| ~7.35 | dd | 1H | H4 (Pyridine) |

| ~7.10 | dd | 1H | H5 (Pyridine) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.50 | br s | 1H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.0 | C2 (Pyridine) |

| ~148.0 | C3 (Pyridine) |

| ~138.0 | C6 (Pyridine) |

| ~122.0 | C4 (Pyridine) |

| ~118.0 | C5 (Pyridine) |

| ~62.0 | -CH₂OH |

| ~56.0 | -OCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂- and -OCH₃) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 138 | [M-H]⁺ |

| 122 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| 108 | [M-OCH₃]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

-

For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the ion source. If using a direct insertion probe, the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the structural elucidation of organic compounds.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While predicted data offers valuable insights for initial identification and experimental planning, it is imperative for researchers to obtain and analyze experimental data for definitive structural confirmation and for use in regulatory submissions or publications. The provided methodologies represent standard practices in the field and can be adapted to specific laboratory instrumentation and research needs.

An In-depth Technical Guide to the Solubility of (3-Methoxypyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment of solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical research, enabling them to effectively work with this compound.

Introduction

This compound is a substituted pyridylmethanol derivative of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for processes such as reaction optimization, purification, crystallization, and formulation. Solubility data informs the choice of appropriate solvent systems, which can significantly impact yield, purity, and the overall efficiency of chemical processes.

While specific quantitative solubility data for this compound is not widely published, this guide offers a detailed approach to its determination. By understanding the molecular structure and applying established solubility determination methodologies, researchers can generate the necessary data for their specific applications.

Molecular Structure and Qualitative Solubility Prediction

The chemical structure of this compound is presented below:

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to non-polar interactions.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Methanol Group (-CH₂OH): The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar solvents.

Based on these features, a qualitative prediction of solubility in various organic solvents can be made. The principle of "like dissolves like" suggests that this compound will be more soluble in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Qualitative Solubility Prediction of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl and methoxy groups. Structurally similar to the methanol substituent. |

| Ethanol | High | Similar to methanol, capable of strong hydrogen bonding interactions. | |

| Isopropanol | Moderate to High | Hydrogen bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |

| Acetonitrile | Moderate | Polar nature is favorable, but lacks hydrogen bond donating capability, which may limit solubility compared to protic solvents. | |

| Acetone | Moderate | The carbonyl group can act as a hydrogen bond acceptor. | |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than other polar aprotic solvents. | |

| Ethyl Acetate | Low to Moderate | Possesses some polarity but is less capable of solvating the highly polar hydroxyl group compared to other polar solvents. | |

| Non-Polar | Toluene | Low | Primarily non-polar interactions, which are not favorable for the polar functional groups of the solute. |

| Hexane | Very Low | Dominated by non-polar van der Waals forces, making it a poor solvent for this polar compound. |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal equilibrium method is a widely accepted technique for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution.

-

Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

Thermochemical properties of substituted pyridines

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyridines

Introduction

Pyridine, a heterocyclic aromatic organic compound, and its substituted derivatives are fundamental scaffolds in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] The biological activity and chemical reactivity of these molecules are intrinsically linked to their structural and energetic properties. A thorough understanding of their thermochemical characteristics—such as enthalpies of formation, sublimation, and Gibbs free energies—is paramount for researchers in drug development and chemical synthesis. This data provides critical insights into molecular stability, bond energetics, and reaction feasibility, guiding the design of novel compounds and the optimization of synthetic pathways.[3]

This technical guide provides a comprehensive overview of the key thermochemical properties of substituted pyridines. It details the primary experimental and computational methodologies used for their determination, presents a curated summary of quantitative data for various derivatives, and illustrates the logical workflows involved in these scientific investigations.

Core Thermochemical Concepts

The stability and energy of a molecule are described by several key thermodynamic quantities:

-

Standard Molar Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically at 298.15 K and 0.1 MPa).[4] A more negative value indicates greater thermodynamic stability.

-

Standard Molar Enthalpy of Sublimation/Vaporization (Δsub/vapH°): This is the enthalpy change required to transform one mole of a substance from the solid (sublimation) or liquid (vaporization) phase to the gaseous phase at a constant temperature and pressure. It is a measure of the intermolecular forces in the condensed phase.

-

Standard Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions.[5] It is a crucial predictor of thermodynamic favorability.

-

Standard Molar Entropy (S°): This thermodynamic quantity is a measure of the molecular disorder or randomness. Changes in entropy play a significant role in the overall free energy of a system.

Determination of Thermochemical Properties

The thermochemical data for substituted pyridines are derived from a combination of rigorous experimental techniques and increasingly powerful computational methods.

Experimental Methodologies

The experimental determination of gas-phase enthalpies of formation typically follows a two-part pathway, as illustrated in the workflow below. First, the enthalpy of formation in the condensed phase is measured, and second, the enthalpy of phase change (sublimation or vaporization) is determined.

Combustion Calorimetry

This is the primary technique for determining the standard molar enthalpy of formation of organic compounds in their condensed state (solid or liquid).

-

Protocol: A precisely weighed sample of the substituted pyridine is completely combusted in a high-pressure oxygen environment within a calorimetric bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard molar energy of combustion is calculated from this temperature rise. This value is then used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), to derive the standard enthalpy of formation of the compound.[3][6] For halogenated pyridines, a rotating bomb calorimeter is often employed to ensure that the combustion products form a uniform solution, which is necessary for accurate energy corrections.[3][7]

Vapor Pressure Measurement

To convert the condensed-phase enthalpy of formation to the gas phase, the enthalpy of sublimation (for solids) or vaporization (for liquids) is required. This is typically obtained by measuring the compound's vapor pressure as a function of temperature.

-

Knudsen Effusion Method: This gravimetric technique is ideal for compounds with low vapor pressures.[8][9]

-

Protocol: The sample is placed in a thermostatically controlled "Knudsen cell," which is a container with a small, well-defined orifice, and placed under high vacuum.[10] Molecules effuse through the orifice at a rate proportional to the vapor pressure. The rate of mass loss ( dm/dt ) is measured with a highly sensitive microbalance.[8][9] The vapor pressure (P) can then be calculated using the Knudsen equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

where M is the molar mass, R is the universal gas constant, T is the temperature, and A is the orifice area.[9] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the line in a Clausius-Clapeyron plot (ln(P) vs. 1/T).[10][11]

-

-

Transpiration Method: In this method, a stream of an inert gas is passed over the sample at a controlled rate, becoming saturated with the compound's vapor.[12] The amount of substance transported by the gas is determined, allowing for the calculation of the saturated vapor pressure.[12][13]

Computational Methodologies

Modern computational chemistry provides a powerful alternative and complement to experimental measurements. High-level ab initio and Density Functional Theory (DFT) methods can predict thermochemical properties with increasing accuracy.[1][7]

To achieve high accuracy, direct calculation of formation enthalpies from constituent atoms is often avoided. Instead, theoretical calculations are combined with known experimental data through balanced chemical equations known as isodesmic reactions.

-

Protocol: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[2] By choosing reference compounds with accurately known experimental enthalpies of formation, systematic errors in the quantum chemical calculations are largely canceled out. The enthalpy of the isodesmic reaction is calculated from the computed total electronic energies of all species. This reaction enthalpy is then combined with the experimental enthalpies of formation of the reference compounds to derive a highly accurate estimate for the target molecule's enthalpy of formation.[2][14]

Thermochemical Data for Substituted Pyridines

The following tables summarize experimentally determined thermochemical data for a range of substituted pyridines at T = 298.15 K.

Table 1: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Monosubstituted Pyridines

| Substituent | Position | ΔfH°(g) (kJ/mol) |

| (Unsubstituted) | - | 140.4 ± 0.7[3] |

| -CH₃ | 2- (ortho) | 100.1 ± 1.2[3] |

| 3- (meta) | 106.5 ± 0.9[3] | |

| 4- (para) | 104.0 ± 1.1[3] | |

| -OH | 2- (ortho) | -48.2 ± 1.2[3] |

| 3- (meta) | -47.1 ± 1.0[3] | |

| -NH₂ | 2- (ortho) | 91.8 ± 1.5[3] |

| 3- (meta) | 109.9 ± 1.3[3] | |

| 4- (para) | 102.3 ± 1.2[3] | |

| -CN | 2- (ortho) | 269.7 ± 1.6[3] |

| 3- (meta) | 280.0 ± 1.2[3] | |

| 4- (para) | 277.9 ± 1.3[3] | |

| -Cl | 2- (ortho) | 104.5 ± 1.8[3] |

| 3- (meta) | 107.6 ± 1.3[3] | |

| -Br | 2- (ortho) | 120.4 ± 2.1[3] |

| 3- (meta) | 113.7 ± 2.1[3] |

Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]

Table 2: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Polymethyl-Substituted Pyridines

| Compound | ΔfH°(g) (kJ/mol) |

| 2,3-Dimethylpyridine | 69.3 ± 1.3[3] |

| 2,4-Dimethylpyridine | 62.4 ± 1.2[3] |

| 2,5-Dimethylpyridine | 69.4 ± 1.3[3] |

| 2,6-Dimethylpyridine | 58.0 ± 1.4[3] |

| 3,4-Dimethylpyridine | 72.1 ± 1.2[3] |

| 3,5-Dimethylpyridine | 75.8 ± 1.3[3] |

| 2,4,6-Trimethylpyridine | 21.6 ± 1.7[2][3] |

Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]

Table 3: Standard Molar Enthalpies of Sublimation (ΔsubH°) for Selected Substituted Pyridines

| Compound | ΔsubH° (kJ/mol) | Experimental Method |

| 2-Aminopyridine | 78.4 ± 0.7[12] | Transpiration[12] |

| 3-Aminopyridine | 86.8 ± 0.5[12] | Transpiration[12] |

| 4-Aminopyridine | 91.0 ± 0.8[12] | Transpiration[12] |

| 3-Hydroxypyridine | 101.9 ± 1.0[12] | Transpiration[12] |

| 4-CH₃-Pyridine N-Oxide | 81.3 ± 2.8[11] | Knudsen Effusion[11] |

| 4-NO₂-Pyridine N-Oxide | 93.3 ± 2.8[11] | Knudsen Effusion[11] |

| 4-OCH₃-Pyridine N-Oxide | 103.9 ± 2.8[11] | Knudsen Effusion[11] |

Discussion of Trends

The data reveals distinct trends based on the nature and position of substituents. For instance, the introduction of a methyl group generally leads to a more negative (more stable) enthalpy of formation compared to the parent pyridine.[3] The position of substitution is also critical; for example, 2,6-dimethylpyridine is notably more stable than its other dimethyl isomers, which can be attributed to electronic and steric effects.[3]

These experimental values are crucial for developing and validating group additivity schemes, which allow for the estimation of thermochemical properties for a vast number of other substituted pyridines for which experimental data is unavailable.[3] Discrepancies between estimated and experimental values can highlight molecules with unusual electronic or steric interactions, warranting further investigation.[3]

Conclusion

The thermochemical properties of substituted pyridines are essential for a quantitative understanding of their stability and reactivity. A robust framework of experimental techniques, spearheaded by combustion calorimetry and vapor pressure measurements, provides the benchmark data in this field. These methods are increasingly supported and expanded upon by high-level computational protocols that leverage isodesmic reactions to achieve chemical accuracy. The compiled data demonstrates clear structure-property relationships, enabling researchers to make informed decisions in the design and synthesis of new pyridine-based molecules for pharmaceutical and technological applications.

References

- 1. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 2. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jpyro.co.uk [jpyro.co.uk]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. pragolab.cz [pragolab.cz]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Sublimation/vaporization and solvation enthalpies of monosubstituted pyridine derivatives [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Application of (3-Methoxypyridin-2-yl)methanol Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design. The introduction of a methoxy group, as in (3-Methoxypyridin-2-yl)methanol derivatives, allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for optimizing drug candidates. Furthermore, the methanol moiety provides a key synthetic handle for further molecular elaboration.

This document provides detailed protocols for the synthesis of this compound derivatives and highlights their application in the discovery of novel therapeutics, with case studies on potent inhibitors for pain and cancer.

Section 1: General Synthetic Pathway

A common and effective route to synthesize this compound involves a multi-step process starting from a nitrile precursor. This pathway includes the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the final alcohol. This method offers good overall yields and utilizes well-established chemical transformations.

Caption: General workflow for the synthesis of this compound.

Section 2: Applications in Drug Discovery

The this compound scaffold is a versatile starting point for constructing complex molecules with significant therapeutic potential. The following case studies illustrate its application in developing inhibitors for challenging biological targets.

Case Study 1: TRPV3 Antagonists for Neuropathic Pain

Transient receptor potential vanilloid 3 (TRPV3) is a cation channel implicated in pain sensation, inflammation, and skin disorders. Developing selective TRPV3 antagonists is a promising strategy for treating these conditions. A series of potent and selective TRPV3 antagonists were developed featuring a (pyridin-2-yl)methanol moiety. Systematic optimization led to the identification of compound 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.

Table 1: Biological Activity of a Lead (Pyridin-2-yl)methanol Derivative

| Compound ID | Description | Target | IC₅₀ (µM) |

|---|

| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | 0.38 |

Caption: Workflow for the discovery of a TRPV3 antagonist preclinical candidate.

Case Study 2: PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector, is an effective anti-tumor strategy. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as potent PI3K/mTOR dual inhibitors.

Compound 22c emerged as a highly potent inhibitor, demonstrating strong activity against both PI3Kα and mTOR kinases and robust anti-proliferative effects in cancer cell lines. It was also shown to induce cell cycle arrest and apoptosis.

Table 2: Biological Activity of Representative PI3K/mTOR Dual Inhibitors

| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) | MCF-7 Cell IC₅₀ (nM) |

|---|

| 22c | 0.22 | 23 | 20 | 130 |

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Section 3: Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of this compound derivatives.

Protocol 3.1: Synthesis of 3-Methoxy-2-cyanopyridine (Precursor)

This procedure is adapted from a general method for synthesizing substituted 2-methoxypyridine-3-carbonitriles.

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry methanol. Carefully add sodium metal portion-wise while cooling in an ice bath. Stir until all sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium methoxide solution at 5 °C, add a solution of propanedinitrile in dry methanol.

-

Addition of Aldehyde: Add a methanolic solution of an appropriate α,β-unsaturated aldehyde precursor dropwise over 2 hours, maintaining the temperature at 5-10 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.

-

Work-up: Cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water and extract thoroughly with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 3-methoxy-2-cyanopyridine derivative.

Protocol 3.2: Synthesis of this compound

This two-step protocol is based on established methods for the conversion of pyridine-2-carbonitriles to the corresponding methanols.

Step A: Catalytic Hydrogenation to (3-Methoxypyridin-2-yl)methanamine

-

Reactor Setup: In a high-pressure autoclave, dissolve the 3-methoxy-2-cyanopyridine precursor in methanol saturated with ammonia.

-

Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to 80-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

-

Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine intermediate.

Step B: Diazotization to this compound

-

Dissolution: Dissolve the crude (3-Methoxypyridin-2-yl)methanamine in an aqueous acidic solution (e.g., aqueous acetic acid or dilute mineral acid). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor for the cessation of gas (N₂) evolution.

-

Work-up: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a neutral or slightly basic pH.

-

Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol 3.3: In Vitro Kinase Assay (Representative)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against kinases like PI3K and mTOR, based on the ADP-Glo™ assay format.

-

Reagent Preparation: Prepare assay buffers, kinase solutions (e.g., PI3Kα, mTOR), substrate solutions (e.g., PIP2 for PI3K), and ATP solution at desired concentrations.

-

Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well assay plate.

-

Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds. Incubate for a short period at room temperature.

-

Initiation: Start the kinase reaction by adding ATP. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent. After incubation, add the Kinase Detection Reagent.

-

Measurement: Measure luminescence using a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3.4: Cell Proliferation Assay (Representative)

This protocol describes a general method to assess the anti-proliferative effects of compounds on cancer cell lines like MCF-7 or HCT-116.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically in 0.1% DMSO final concentration) and incubate for 72 hours.

-

Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Measurement: If using CellTiter-Glo®, measure luminescence with a plate reader. If using MTT, solubilize the formazan crystals and measure absorbance.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate IC₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of compound concentration.

Application Notes and Protocols for the Oxidation of (3-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract